EPZ015666 MTAP-Null Selective Growth Inhibition: 44-Fold Average Selectivity Across Four Isogenic Cell Line Pairs
EPZ015666 demonstrates enhanced growth inhibition in MTAP-deleted cancer cell lines compared to their isogenic MTAP wild-type counterparts, with an average 44-fold selectivity window across four independent cell line pairs [1]. This MTAP-null selective vulnerability is a key mechanistic differentiation for PRMT5 inhibitors in synthetic lethality applications. Comparator clinical-stage PRMT5 inhibitors (GSK3326595, JNJ-64619178, PF-06939999) lack equivalently comprehensive, publicly reported isogenic pair selectivity data, making EPZ015666 the preferred tool compound for MTAP-dependent PRMT5 biology interrogation [2].
| Evidence Dimension | GI50 selectivity ratio (MTAP WT / MTAP-null) |
|---|---|
| Target Compound Data | Selectivity ratios: 36-fold (LU99), 58-fold (LN18), 52-fold (HCT116), 29-fold (HAP1) |
| Comparator Or Baseline | Average selectivity = 44-fold; Comparator PRMT5 inhibitors lack equivalent systematic isogenic pair data |
| Quantified Difference | Average 44-fold preferential growth inhibition in MTAP-null versus MTAP WT isogenic lines |
| Conditions | 7-day viability assay (CellTiter-Glo) in four MTAP-isogenic cell line pairs: LU99 (NSCLC), LN18 (GBM), HCT116 (CRC), HAP1 (CML) |
Why This Matters
This quantifiable MTAP-null selectivity window provides researchers with a validated predictive biomarker framework for experimental design that is not equivalently documented for alternative PRMT5 inhibitors.
- [1] PMC11912494 Table 8. Cellular Viability Data in Four MTAP-Isogenic Cell Lines. GI50 values: MTAP-null vs MTAP WT with selectivity ratios ranging from 29-fold to 58-fold, average 44-fold. View Source
- [2] PMC11011826 Table 4. PRMT5 inhibitors in clinical development. Comparator compounds (JNJ-64619178, PF-06939999, GSK3326595) listed without reported MTAP-isogenic selectivity data. View Source
